A Comprehensive Technical Guide to Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
A Comprehensive Technical Guide to Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. It covers the fundamental properties, synthesis, and diverse applications of this versatile molecule, with a focus on providing practical insights and methodologies.
Introduction: A Versatile Building Block
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a bicyclic organic compound that serves as a valuable building block in organic synthesis. Its rigid, strained ring system and the presence of a reactive anhydride functional group make it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, polymers, and agrochemicals. The stereochemistry of the molecule, particularly the endo and exo isomers, plays a crucial role in its reactivity and the stereochemical outcome of subsequent reactions.
Chemical Identity and Properties
Understanding the fundamental chemical and physical properties of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is paramount for its effective use in research and development.
CAS Numbers and Isomerism
It is crucial to distinguish between the different isomers of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, as they are often assigned distinct CAS numbers. The most commonly encountered isomers are the cis and endo forms.
| Isomer | CAS Number | Key Distinctions |
| cis-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 6708-37-8 | Refers to the stereochemistry where the carboxyl groups are on the same side of the ring.[1][2][3] |
| endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | 24327-08-0 | A specific stereoisomer where the anhydride ring is oriented towards the double bond.[4] |
It is important to note that the term "Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride" can sometimes be used generally, and researchers should always verify the specific isomer by its CAS number for procurement and in experimental design.
Physicochemical Properties
The table below summarizes the key physicochemical properties of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 144-147 °C (endo) | [5] |
| Boiling Point | 340.9±42.0 °C (Predicted) | [6] |
| Solubility | Soluble in acetone | [6] |
Synthesis: The Diels-Alder Approach
The primary and most efficient method for synthesizing Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is through a [4+2] cycloaddition reaction, specifically the Diels-Alder reaction.[7][8] This reaction involves the concerted addition of a conjugated diene to a dienophile.
Reaction Mechanism
In this synthesis, 1,3-cyclohexadiene acts as the diene, and maleic anhydride serves as the dienophile. The reaction proceeds through a cyclic transition state to form the bicyclic adduct. The stereoselectivity of the Diels-Alder reaction typically favors the formation of the endo isomer due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile.
Caption: Diels-Alder synthesis of the target molecule.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a general procedure for the synthesis of endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Materials:
-
1,3-Cyclohexadiene
-
Maleic anhydride
-
Toluene (or another suitable high-boiling solvent like xylene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve maleic anhydride in a minimal amount of warm toluene.
-
Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.
-
Addition of Diene: Slowly add 1,3-cyclohexadiene to the stirred solution. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to obtain the final, purified Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Applications in Research and Drug Development
The unique structural features of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride make it a valuable intermediate in several industrial and academic fields.
Polymer Chemistry
This compound is utilized as a crosslinking agent and a hardener for epoxy resins.[6] Its incorporation into polymer backbones can enhance the mechanical properties and thermal stability of the resulting materials.[6]
Agrochemicals
In the agrochemical industry, it serves as a building block for the synthesis of pesticides and herbicides.[6] The rigid bicyclic framework can be a key pharmacophore in biologically active molecules.
Pharmaceutical and Drug Development
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a key intermediate in the synthesis of various pharmaceutical compounds.[6] Its rigid scaffold allows for the precise spatial arrangement of functional groups, which is critical for molecular recognition and binding to biological targets. Recent studies have explored its use in developing novel inhibitors for targets such as the SARS-CoV-2 3CLpro main protease.[9]
Caption: Role in a drug development workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride.
Hazard Identification
According to safety data sheets, this compound is classified as a skin and eye irritant.[10][11] It may also cause respiratory irritation.[10]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[1][11] A dust mask (type N95 or equivalent) is recommended.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
First Aid Measures:
-
Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[6]
Conclusion
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is a cornerstone molecule in synthetic chemistry, offering a rigid and functionalizable platform for the construction of complex molecular architectures. Its straightforward synthesis via the Diels-Alder reaction, coupled with its diverse reactivity, ensures its continued importance in the development of novel materials, agrochemicals, and pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher looking to harness the potential of this versatile compound.
References
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cis-Bicyclo[2.2.2]oct-5-en-2,3-dicarboxylic acid, anhydride. NIST WebBook. [Link]
-
Cas 6708-37-8, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. LookChem. [Link]
-
endo-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride. PubChem. [Link]
-
Bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic Anhydride. PubChem. [Link]
-
Synthesis of exo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrides by thermal isomerization of trans-diacids. The Journal of Organic Chemistry. [Link]
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The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions. [Link]
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Endo-bicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride. PubChem. [Link]
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Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. ResearchGate. [Link]
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Diels-Alder Lab. Jasperse Chem 365. [Link]
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Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. Canadian Science Publishing. [Link]
-
Diels-Alder of cycloheptatriene - laboratory experiment. YouTube. [Link]
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The Diels-Alder Cycloaddition Reaction. University of Missouri–St. Louis. [Link]
-
Diels–Alder reaction of maleic anhydride to the 1,3,5‐cycloheptatriene norcaradiene system. ResearchGate. [Link]
-
Synthesis of exo-Bicyclooct-5-ene-dicarboxylic Anhydrides by... LookChem. [Link]
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Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PubMed Central. [Link]
- Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents.
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